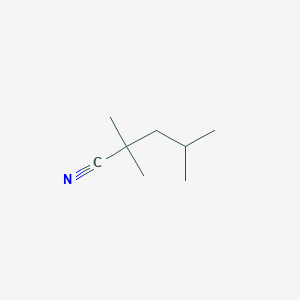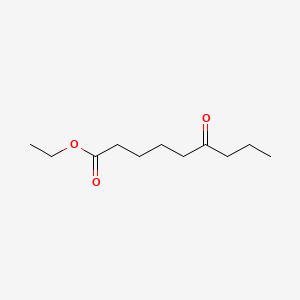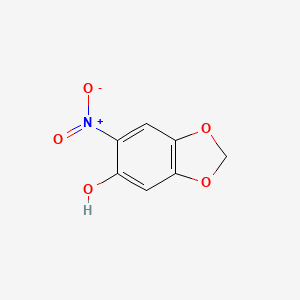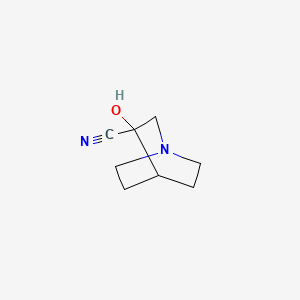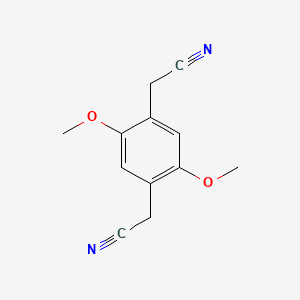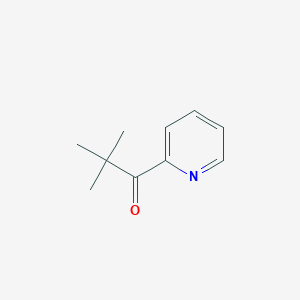
叔丁基-2-吡啶酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a colorless oil with a molecular weight of 163.22 g/mol . This compound is notable for its pyridine ring attached to a carbonyl group, which grants it unique chemical properties and reactivity.
科学研究应用
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds.
Ligand Design:
Medicinal Chemistry: Research has explored its potential biological activities, including anticonvulsant properties, although further studies are needed to confirm its efficacy and understand its mechanism of action.
作用机制
Biochemical Pathways
T-Butyl 2-pyridyl ketone is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial in the synthesis of various organic compounds .
Pharmacokinetics
. These properties may impact its bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of T-Butyl 2-pyridyl ketone’s action primarily involve the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This results in the synthesis of various organic compounds, which can have numerous applications in different fields, including medicinal chemistry .
Action Environment
The action, efficacy, and stability of T-Butyl 2-pyridyl ketone can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which T-Butyl 2-pyridyl ketone is involved, requires exceptionally mild and functional group tolerant reaction conditions . Therefore, the efficiency of T-Butyl 2-pyridyl ketone in this reaction can be affected by the reaction conditions, such as temperature and the presence of other functional groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of T-Butyl 2-pyridyl ketone typically involves a condensation reaction between 2-acetylpyridine and tert-butyl bromide using a suitable base as a catalyst. Another method involves the reaction of 2-lithiopyridine, formed by Br/Li exchange, with commercially available esters to obtain 2-pyridyl ketones in good yield . This reaction is carried out in a nitrogen atmosphere at temperatures below -78°C to form a stable five-membered chelated intermediate .
Industrial Production Methods
Industrial production methods for T-Butyl 2-pyridyl ketone are not extensively documented. the continuous flow synthesis method, which integrates green chemistry principles and laboratory automation, has been applied to the synthesis of 2-pyridyl ketones, including T-Butyl 2-pyridyl ketone . This method is rapid, reliable, and cost-efficient, making it suitable for large-scale production.
化学反应分析
Types of Reactions
T-Butyl 2-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or organometallic reagents.
Major Products Formed
The major products formed from these reactions include:
Alcohols: From the reduction of the carbonyl group.
Carboxylic acids: From the oxidation of the carbonyl group.
Substituted pyridines: From substitution reactions on the pyridine ring.
相似化合物的比较
T-Butyl 2-pyridyl ketone can be compared with other 2-pyridyl ketones and related compounds :
2-Acetylpyridine: Lacks the bulky tert-butyl group, making it less sterically hindered.
2-Pyridyl methyl ketone: Similar structure but with a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.
2-Pyridyl ethyl ketone: Contains an ethyl group, providing different steric and electronic effects compared to the tert-butyl group.
The uniqueness of T-Butyl 2-pyridyl ketone lies in its bulky tert-butyl group, which introduces steric hindrance and influences its reactivity and interactions with other molecules.
属性
IUPAC Name |
2,2-dimethyl-1-pyridin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2,3)9(12)8-6-4-5-7-11-8/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHFMKSCCBAWAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339461 |
Source


|
| Record name | T-BUTYL 2-PYRIDYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31595-32-1 |
Source


|
| Record name | T-BUTYL 2-PYRIDYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-1-(pyridin-2-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

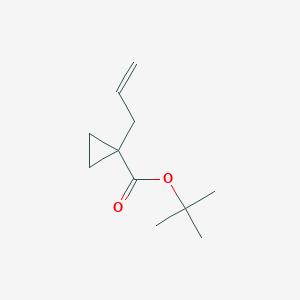
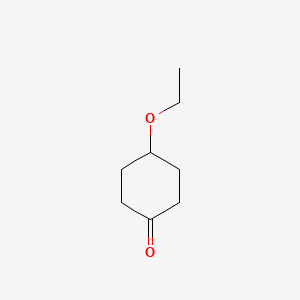
![4-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1296539.png)
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296540.png)
![1-Oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B1296545.png)
![7-Azabicyclo[4.1.0]heptane](/img/structure/B1296546.png)
